molecular formula C13H25BrO B13625966 1-Bromo-2-(octyloxy)cyclopentane

1-Bromo-2-(octyloxy)cyclopentane

Cat. No.: B13625966
M. Wt: 277.24 g/mol
InChI Key: IEFQHBGZFNNNKN-UHFFFAOYSA-N
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Description

1-Bromo-2-(octyloxy)cyclopentane (C₁₃H₂₅BrO) is a brominated cyclopentane derivative featuring an octyloxy substituent at the 2-position and a bromine atom at the 1-position of the cyclopentane ring. This compound belongs to the class of alkyloxy-substituted cycloalkanes, where the octyloxy group introduces significant hydrophobicity, while the bromine atom enhances electrophilicity, making it a versatile intermediate in organic synthesis. Its applications span pharmaceutical precursors, liquid crystals, and specialty polymers .

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-bromo-2-octoxycyclopentane

InChI

InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(13)14/h12-13H,2-11H2,1H3

InChI Key

IEFQHBGZFNNNKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(octyloxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(octyloxy)cyclopentane. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(octyloxy)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield 2-(octyloxy)cyclopentanol, while elimination reactions would produce cyclopentene derivatives.

Scientific Research Applications

1-Bromo-2-(octyloxy)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(octyloxy)cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The octyloxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Fluorine

  • 1-Bromo-2-Fluorocyclopentane (C₅H₈BrF): Replacing the octyloxy group with fluorine significantly alters reactivity. Fluorine’s electronegativity increases the compound’s polarity, enhancing its solubility in polar solvents. However, the absence of a long alkyl chain reduces its utility in lipid-based systems compared to 1-Bromo-2-(octyloxy)cyclopentane .
  • 1-(Bromomethyl)-1-(hexyloxy)cyclopentane (C₁₂H₂₃BrO): Shortening the alkyl chain from octyloxy to hexyloxy reduces molecular weight (263.22 g/mol vs. 297.24 g/mol) and slightly lowers hydrophobicity, impacting partition coefficients in drug delivery systems .
Compound Molecular Weight (g/mol) Substituents Key Properties
This compound 297.24 -Br, -O(C₈H₁₇) High hydrophobicity, electrophilic
1-Bromo-2-Fluorocyclopentane 177.02 -Br, -F Polar, reactive toward nucleophiles
1-(Bromomethyl)-1-(hexyloxy)cyclopentane 263.22 -Br, -O(C₆H₁₃), -CH₂Br Moderate hydrophobicity, bifunctional

Reactivity in Catalytic Systems

Cyclopentane derivatives generally exhibit lower reactivity in oxidation reactions compared to larger cycloalkanes. For example, molybdenum-catalyzed oxidation of cyclopentane yields only 2.9% ketone and 0.8% alcohol, whereas cyclooctane produces 29.6% ketone under identical conditions . The steric hindrance from the octyloxy group in this compound may further reduce its participation in such reactions compared to unsubstituted cyclopentane.

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